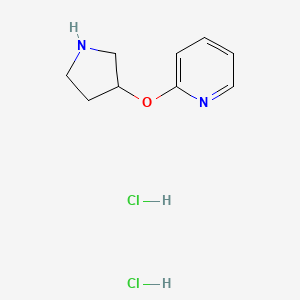

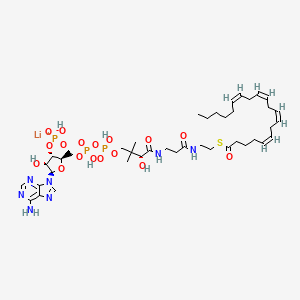

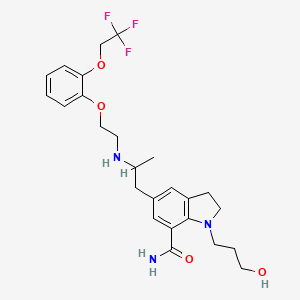

(R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide

Descripción general

Descripción

Synthesis Analysis:

- Practical synthesis methods for complex molecules, including those with trifluoroethyl and phenoxyl substituents, often involve multiple steps, such as esterification, Claisen-type reactions, and Suzuki−Miyaura reactions, which can lead to the development of potent pharmacological agents (Ikemoto et al., 2005).

Molecular Structure Analysis:

- Advanced synthetic techniques allow for the targeted manipulation of molecular structures, enabling the exploration of structure-activity relationships and the development of compounds with specific pharmacological profiles (Ikunaka et al., 2007).

Chemical Reactions and Properties:

- The introduction of trifluoromethyl groups and the manipulation of indole derivatives can be critical for enhancing the biological activity of synthesized compounds. These modifications often involve complex chemical reactions tailored to introduce specific functional groups at desired positions on the molecular backbone (Liu et al., 2006).

Physical and Chemical Properties Analysis:

- The physical and chemical properties of such compounds, including solubility, stability, and reactivity, can be significantly influenced by the presence of specific substituents, such as trifluoromethyl groups, which can impart unique characteristics important for their pharmacological application (Takano et al., 2006).

Aplicaciones Científicas De Investigación

KMD-3213 as an α1A-adrenoceptor Antagonist : KMD-3213 is a novel and selective α1A-adrenoceptor antagonist. Its potency in antagonizing functional α1-adrenoceptor-mediated contraction in human prostatic smooth muscle has been evaluated, showing a potency similar to that of tamsulosin. This suggests its strong affinity for the α1L-adrenoceptor in the human prostate (Moriyama et al., 1997).

Inhibitory Effect on Rabbit Prostate and Aorta : KMD-3213 has been shown to inhibit the phenylephrine-induced contraction of rabbit prostate, rabbit thoracic aorta, and rat thoracic aorta, confirming tissue selectivity of KMD-3213. It exhibits potent inhibitory activity depending on the tissue subtype expression, particularly antagonizing prostatic contraction (Yamagishi et al., 1996).

Cardiovascular Effects of Silodosin (KMD-3213) : Silodosin, a selective α1A-adrenoceptor antagonist, has been studied for its cardiovascular effects. It was found to decrease blood pressure in dogs without affecting heart rate or electrocardiogram, suggesting it is a safe and well-tolerated drug (Tatemichi et al., 2006).

Synthesis of Silodosin : Research has been conducted on the synthesis of Silodosin, starting from various precursors and involving multiple steps such as condensation, resolution, and hydrolysis. This highlights the complex chemical processes involved in the production of this compound (Huixin, 2015).

Binding Studies with Human Prostate Tissue : Silodosin has been used to study α-1 adrenoceptors in human prostate tissue. Binding assays with tissue segments and membrane preparations of human prostate samples were performed, showing subnanomolar affinity and providing insights into the pharmacological distinction between α-1L and α-1A adrenoceptors (Morishima et al., 2007).

Mecanismo De Acción

Target of Action

CHEMBL3187195, also known as 1H-Indole-7-carboxamide, is primarily targeted at the alpha-1D adrenergic receptor . This receptor plays a crucial role in the regulation of various physiological processes, including the modulation of neurotransmitter release, heart rate, and vascular smooth muscle contraction.

Mode of Action

The compound acts as an antagonist at the alpha-1D adrenergic receptor . This means it binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the downstream signaling pathways triggered by receptor activation.

Biochemical Pathways

adrenergic signaling pathway . By blocking the alpha-1D adrenergic receptor, it can inhibit the release of intracellular calcium ions, which are crucial for various cellular processes, including muscle contraction and neurotransmitter release .

Result of Action

The primary result of CHEMBL3187195’s action is the reduction in agonist-induced calcium mobilization . This can lead to a decrease in smooth muscle contraction and neurotransmitter release, potentially impacting various physiological processes regulated by the alpha-1D adrenergic receptor.

Propiedades

IUPAC Name |

1-(3-hydroxypropyl)-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCPYILNMDWPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870072 | |

| Record name | 1-(3-Hydroxypropyl)-5-[2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide | |

CAS RN |

160970-64-9, 160970-54-7 | |

| Record name | 2,3-Dihydro-1-(3-hydroxypropyl)-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160970-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.